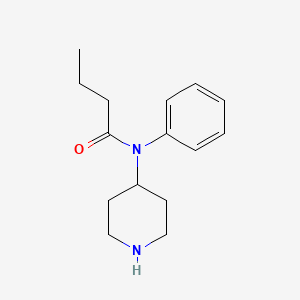
Butyryl norfentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyryl norfentanyl (hydrochloride) is an analytical reference material that is structurally categorized as an opioid. It is a presumptive metabolite of butyryl fentanyl. The physiological and toxicological properties of this compound are not well known .
Preparation Methods
The synthesis of butyryl norfentanyl (hydrochloride) involves the treatment of synthetic opioids with 2,2,2-trichloroethoxycarbonyl chloride (TrocCl) at 60°C for 3 hours in dichloromethane. This reaction yields two products from one fentanyl molecule, one of which is the trichloroethoxycarbonyl (Troc) tag attached to the norfentanyl portion of the original opioid .
Chemical Reactions Analysis
Butyryl norfentanyl (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often using oxidizing agents.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group in the compound with another, often using specific reagents and conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Butyryl norfentanyl (hydrochloride) is primarily used as an analytical reference material in forensic chemistry and toxicology. It is used in mass spectrometry for the identification and quantification of synthetic opioids in biological samples. This compound is also used in research to study the metabolism and pharmacokinetics of butyryl fentanyl and its analogs .
Mechanism of Action
The mechanism of action of butyryl norfentanyl (hydrochloride) involves its interaction with the µ-opioid receptor, similar to other fentanyl analogs. This interaction leads to the activation of the receptor, resulting in analgesic effects. The molecular targets and pathways involved in this process include the binding of the compound to the µ-opioid receptor, leading to the inhibition of adenylate cyclase and the reduction of cyclic adenosine monophosphate (cAMP) levels .
Comparison with Similar Compounds
Butyryl norfentanyl (hydrochloride) is similar to other fentanyl analogs, such as butyrfentanyl, acetylfentanyl, and benzylfentanyl. it is unique in its structure and metabolic profile. Unlike butyrfentanyl, which is a potent short-acting synthetic opioid, this compound (hydrochloride) is primarily used as an analytical reference material and does not have significant clinical applications .
Similar Compounds
- Butyrfentanyl
- Acetylfentanyl
- Benzylfentanyl
- Furanylfentanyl
- Homofentanyl
These compounds share structural similarities with this compound (hydrochloride) but differ in their potency, pharmacokinetics, and clinical applications .
Properties
CAS No. |
1432-03-7 |
|---|---|
Molecular Formula |
C15H22N2O |
Molecular Weight |
246.35 g/mol |
IUPAC Name |
N-phenyl-N-piperidin-4-ylbutanamide |
InChI |
InChI=1S/C15H22N2O/c1-2-6-15(18)17(13-7-4-3-5-8-13)14-9-11-16-12-10-14/h3-5,7-8,14,16H,2,6,9-12H2,1H3 |
InChI Key |
GOXLPDTZAWMNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)N(C1CCNCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S)-1-[(2R,3R)-3-[2-[(2R,3R)-3-[(1S)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol](/img/structure/B10769439.png)
![N-[(3Z)-5-Tert-butyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene]-N'-(4-chlorophenyl)urea](/img/structure/B10769450.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B10769454.png)
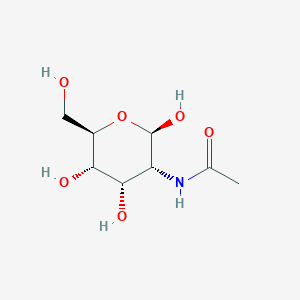
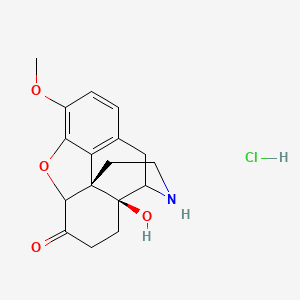
![2-[8-chloro-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide](/img/structure/B10769489.png)
![(2S,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide](/img/structure/B10769499.png)
![Midazolam-D4 Maleate; 8-Chloro-6-(2-fluorophenyl-d4)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine maleate; 8-Chloro-1-methyl-6-(2,3,4,5-tetradeuterio-6-fluoro-phenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine maleate](/img/structure/B10769502.png)

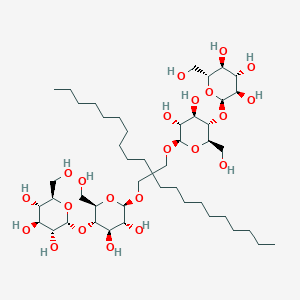
![3-[14-Ethenyl-22,23-bis(methoxycarbonyl)-5-(3-methoxy-3-oxopropyl)-4,10,15,24-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1,3,5,7,9,11,13(26),14,16,18(25),19,21-dodecaen-9-yl]propanoic acid](/img/structure/B10769525.png)
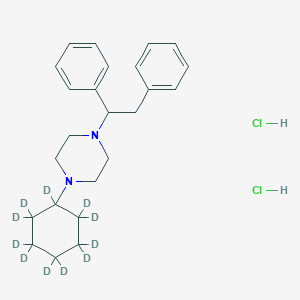
![2-[(4-Oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-phenyl-2-pyridinyl)acetamide](/img/structure/B10769531.png)
![N'-[(2-hydroxynaphthalen-1-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B10769543.png)
